
2-Methyl-2-phenylbutanoic acid
Overview
Description
2-Methyl-2-phenylbutanoic acid is an organic compound with the molecular formula C11H14O2 It is a carboxylic acid derivative characterized by a phenyl group attached to the second carbon of a butanoic acid chain
Mechanism of Action
Target of Action
It’s known that many carboxylic acids interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
As a carboxylic acid, it may participate in hydrogen bonding and ionic interactions with its targets, leading to changes in the conformation or activity of these targets .
Biochemical Pathways
It’s known that carboxylic acids can participate in various biochemical reactions, including the krebs cycle and fatty acid metabolism .
Pharmacokinetics
Metabolism would likely occur in the liver, and excretion would likely be through the kidneys .
Result of Action
Carboxylic acids can influence the ph of their environment, potentially affecting enzyme activity and cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methyl-2-phenylbutanoic acid. For example, a low pH could protonate the carboxyl group, affecting its ability to interact with targets .
Biochemical Analysis
Cellular Effects
The specific effects of 2-Methyl-2-phenylbutanoic acid on various types of cells and cellular processes are not well-studied. Fatty acids and their derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. As a fatty acid derivative, it may interact with enzymes or cofactors involved in fatty acid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-documented. Fatty acids and their derivatives can be found in various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of benzeneacetic acid with an appropriate alkyl halide under basic conditions. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with ethyl acetate, followed by acid hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation, esterification, and subsequent hydrolysis steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
Chemistry
2-Methyl-2-phenylbutanoic acid serves as a key building block in organic synthesis. It is utilized to create more complex organic molecules, contributing to the development of novel compounds in chemical research.
Biology
The compound is significant in studying metabolic pathways and enzyme interactions. It has been shown to influence cellular functions, including cell signaling pathways and gene expression. Its role as an anticomplement agent has been noted in research related to inflammation and tissue damage, providing insights into immune responses .
Medicine
In medicinal chemistry, this compound has potential therapeutic applications. It is being explored for drug development due to its interaction with various biological targets, including receptors involved in metabolic processes . The compound's ability to affect pH levels in biological environments may also influence enzyme activity and cellular processes.
Biochemical Pathways
Research indicates that this compound participates in fatty acid metabolism, although specific metabolic pathways remain under-explored. Its interaction with enzymes involved in these pathways could lead to significant findings in metabolic disorders.
Drug Development
A study highlighted the compound's potential in formulating drugs that target specific biochemical pathways. For instance, its interaction with the cannabinoid CB2 receptor suggests a role in pain management and anti-inflammatory therapies .
Data Tables
Comparison with Similar Compounds
Phenylbutyric acid: Shares a similar phenyl group but differs in the length and branching of the carbon chain.
2-Methylbutanoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Benzeneacetic acid: Contains a phenyl group attached to an acetic acid moiety, differing in the position of the carboxyl group.
Uniqueness: Its combination of a phenyl group and a branched butanoic acid chain makes it a valuable compound in various research and industrial contexts .
Biological Activity
2-Methyl-2-phenylbutanoic acid (CAS Number: 51018-80-5) is a carboxylic acid that has garnered interest in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C12H16O2 |
Molecular Weight | 192.26 g/mol |
Physical State | Solid at room temperature |
This compound consists of a branched structure with a carboxylic acid functional group, which is crucial for its biological interactions.
Target Interactions
As a carboxylic acid, this compound can participate in hydrogen bonding and ionic interactions with various biological targets, influencing their conformation and activity. This interaction is significant in modulating enzyme activities and receptor functions within biochemical pathways.
Biochemical Pathways
The compound may influence several metabolic pathways, including:
- Krebs Cycle : Involvement in energy production.
- Fatty Acid Metabolism : Potential interactions with enzymes responsible for lipid metabolism.
Pharmacokinetics
The pharmacokinetics of this compound suggests that it is metabolized primarily in the liver, with excretion occurring through the kidneys. The stability and solubility of the compound can be affected by environmental factors such as pH and temperature, which may influence its biological efficacy.
Cellular Effects
Research on the specific cellular effects of this compound is limited; however, it is hypothesized that fatty acids and their derivatives can impact:
- Cell Signaling Pathways : Modulating intracellular signaling cascades.
- Gene Expression : Influencing transcription factors and gene regulation.
- Cellular Metabolism : Affecting metabolic rates and energy homeostasis.
Study on Anti-inflammatory Properties
A study investigating the anti-inflammatory properties of related compounds indicated that carboxylic acids could reduce inflammation markers in vitro. While direct studies on this compound are sparse, its structural similarity to known anti-inflammatory agents suggests potential therapeutic benefits.
Analgesic Activity
Research has also suggested that certain derivatives of fatty acids exhibit analgesic properties. Although specific studies on this compound are lacking, the potential for pain relief through modulation of inflammatory pathways remains an area for future exploration.
Summary of Biological Activities
Activity Type | Evidence Level | Notes |
---|---|---|
Anti-inflammatory | Moderate | Related compounds show promise |
Analgesic | Limited | Similar structures exhibit activity |
Enzyme Interaction | Hypothetical | Potential modulation of enzymatic functions |
Properties
IUPAC Name |
2-methyl-2-phenylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-11(2,10(12)13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZLDUPVMGWZLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295621 | |
Record name | α-Ethyl-α-methylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51018-80-5, 828-41-1 | |
Record name | α-Ethyl-α-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51018-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 2-methyl-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC133936 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-Ethyl-α-methylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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